molecular formula C11H13ClN4 B8247664 3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triaZolo[4,3-a]pyraZine hydrochloride

3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triaZolo[4,3-a]pyraZine hydrochloride

Cat. No.: B8247664
M. Wt: 236.70 g/mol
InChI Key: GMCIFVLRRGKBNX-UHFFFAOYSA-N
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Description

3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triaZolo[4,3-a]pyraZine hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triaZolo[4,3-a]pyraZine hydrochloride typically involves the reaction of hydrazine hydrate with 2-chloropyrazine in the presence of ethanol. The reaction mixture is heated to around 58°C and maintained at this temperature for approximately 15 hours. After the reaction is complete, the mixture is cooled and neutralized with sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound often involve similar reaction conditions but are scaled up to accommodate larger quantities. The use of commercially available and inexpensive reagents makes the process cost-effective and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triaZolo[4,3-a]pyraZine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds .

Scientific Research Applications

3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triaZolo[4,3-a]pyraZine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triaZolo[4,3-a]pyraZine hydrochloride is unique due to its specific ring structure and the presence of a phenyl group, which imparts distinct chemical and biological properties. Its versatility as a building block in medicinal chemistry makes it a valuable compound for further research and development .

Properties

IUPAC Name

3-phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4.ClH/c1-2-4-9(5-3-1)11-14-13-10-8-12-6-7-15(10)11;/h1-5,12H,6-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCIFVLRRGKBNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C3=CC=CC=C3)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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